molecular formula C10H9Br2FO B14244791 2,2-Dibromo-1-(4-fluorophenyl)butan-1-one CAS No. 442915-84-6

2,2-Dibromo-1-(4-fluorophenyl)butan-1-one

Cat. No.: B14244791
CAS No.: 442915-84-6
M. Wt: 323.98 g/mol
InChI Key: HJIYSRPMDCLTCW-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-fluorophenyl)butan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of two bromine atoms and a fluorophenyl group attached to a butanone backbone.

Preparation Methods

The synthesis of 2,2-Dibromo-1-(4-fluorophenyl)butan-1-one typically involves the bromination of 1-(4-fluorophenyl)butan-1-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity .

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance efficiency and yield. These methods allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

2,2-Dibromo-1-(4-fluorophenyl)butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Dibromo-1-(4-fluorophenyl)butan-1-one has found applications in various scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(4-fluorophenyl)butan-1-one involves its interaction with specific molecular targets. The bromine atoms and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 2,2-Dibromo-1-(4-fluorophenyl)butan-1-one stands out due to its unique combination of bromine and fluorine atoms. Similar compounds include:

Properties

CAS No.

442915-84-6

Molecular Formula

C10H9Br2FO

Molecular Weight

323.98 g/mol

IUPAC Name

2,2-dibromo-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C10H9Br2FO/c1-2-10(11,12)9(14)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3

InChI Key

HJIYSRPMDCLTCW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)F)(Br)Br

Origin of Product

United States

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